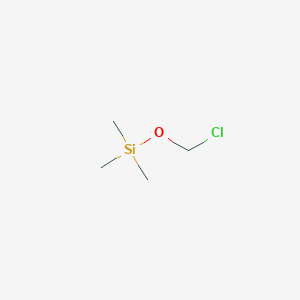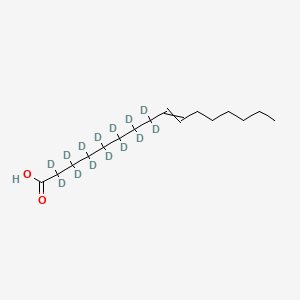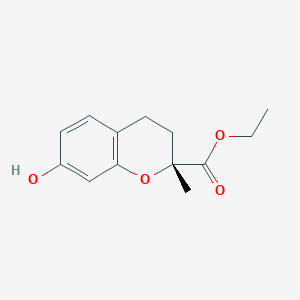
ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a chemical compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often found in fruits and flowers. This particular compound is characterized by its unique structure, which includes a benzopyran ring, a hydroxy group, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol. This reaction is often catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in the presence of the acid catalyst until the ester is formed .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar esterification processes, but with optimized conditions to maximize yield and efficiency. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the ester group under basic or acidic conditions
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, thioesters, or other ester derivatives
Scientific Research Applications
Ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals .
Mechanism of Action
The mechanism of action of ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the hydroxy and benzopyran ring, making it less complex.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide: Contains an amide group instead of an ester group .
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydrochromene-2-carboxylate |
InChI |
InChI=1S/C13H16O4/c1-3-16-12(15)13(2)7-6-9-4-5-10(14)8-11(9)17-13/h4-5,8,14H,3,6-7H2,1-2H3/t13-/m1/s1 |
InChI Key |
ZQUVGOXTQFGONJ-CYBMUJFWSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(CCC2=C(O1)C=C(C=C2)O)C |
Canonical SMILES |
CCOC(=O)C1(CCC2=C(O1)C=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


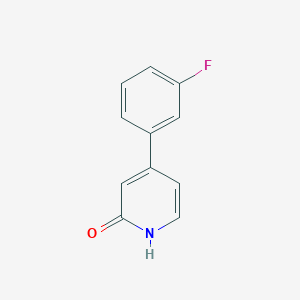
![N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide](/img/structure/B11722660.png)
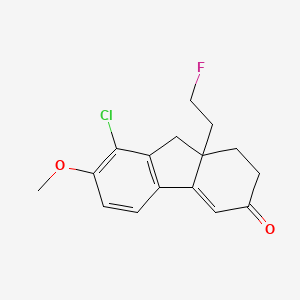

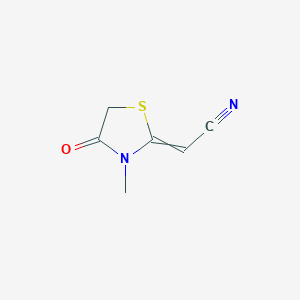
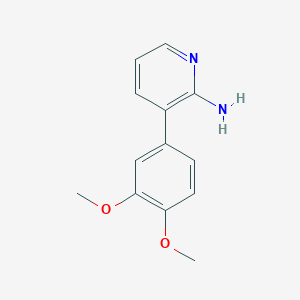

![4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine](/img/structure/B11722687.png)
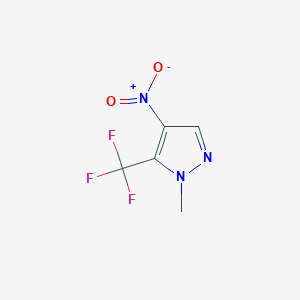
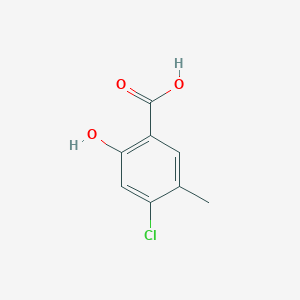
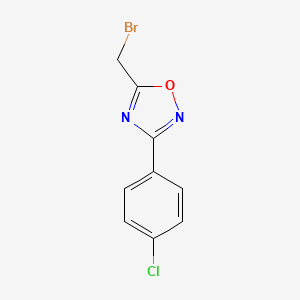
![3-[5-(Hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B11722710.png)
